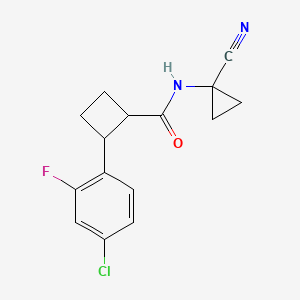

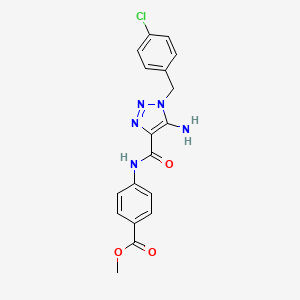

methyl 4-(5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "methyl 4-(5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound suggests it has potential applications in pharmaceuticals or as an intermediate in organic synthesis due to the presence of the triazole moiety, an amino group, and a benzoate ester function.

Synthesis Analysis

The synthesis of related triazole derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process starting with 4-chlorobenzenamine . The reaction conditions were optimized to achieve an 88% yield, indicating that similar methodologies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

Triazole derivatives exhibit a variety of molecular conformations depending on their substitution patterns. For example, the crystal structure of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione, was determined to crystallize in the triclinic system with specific dihedral angles between the triazole rings and the benzene ring . This suggests that the molecular structure of "this compound" would also be characterized by its own unique set of dihedral angles and crystal packing, influenced by its specific functional groups.

Chemical Reactions Analysis

Triazole compounds are known to undergo various chemical reactions, including acetylation and isomerization. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate led to regioselective formation of acetylated products . Additionally, 4-amino-3-benzyl-1,2,3-triazole and its derivatives were found to isomerize in hot, basic solutions to form equilibrium mixtures with 4-benzylamino-1,2,3-triazole derivatives . These reactions highlight the reactivity of the triazole ring and the potential for further chemical modifications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. For example, the solubility, melting point, and stability can vary significantly. The compound "this compound" would likely exhibit properties consistent with other triazole derivatives, such as moderate solubility in organic solvents and stability under certain conditions. The presence of the amino and ester groups could also affect its reactivity and interaction with other molecules.

Applications De Recherche Scientifique

1. Synthesis and Chemical Properties

- Compounds like 4-Amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes have been synthesized from corresponding carbonitriles, demonstrating the potential for creating derivatives with varied properties (Albert & Taguchi, 1973).

- The synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its Schiff base derivatives reveals the versatility in creating different molecular structures (Bektaş et al., 2010).

2. Antimicrobial Activities

- Triazole derivatives like the one mentioned have shown significant antimicrobial activities, making them potential candidates for pharmaceutical applications (Bektaş et al., 2010).

3. Potential in Developing Novel Therapeutics

- The ability to synthesize and manipulate these compounds opens avenues for developing novel therapeutics, especially in the context of antimicrobial resistance (Bektaş et al., 2010).

4. Biochemical Analysis

- The molecular, electronic, and nonlinear optical properties of such derivatives have been explored, contributing to our understanding of their potential applications in various fields, including material science and biochemistry (Beytur & Avinca, 2021).

5. Agricultural Applications

- Derivatives of 1,2,4-triazole have shown potential as photoactivatable herbicides, indicating their utility in agriculture (Er-rhaimini & Mornet, 1992).

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, which share a similar structure with the compound , have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental conditions .

Propriétés

IUPAC Name |

methyl 4-[[5-amino-1-[(4-chlorophenyl)methyl]triazole-4-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O3/c1-27-18(26)12-4-8-14(9-5-12)21-17(25)15-16(20)24(23-22-15)10-11-2-6-13(19)7-3-11/h2-9H,10,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBGKLPIEFQJOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3010535.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)

![Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B3010539.png)

![[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3010546.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone](/img/structure/B3010548.png)

![4-Amino-3-[(methylamino)carbonyl]isothiazole-5-carboxylic acid](/img/structure/B3010550.png)